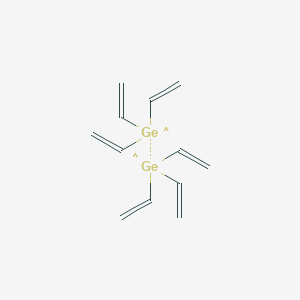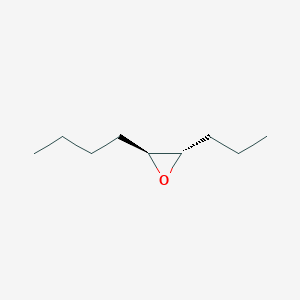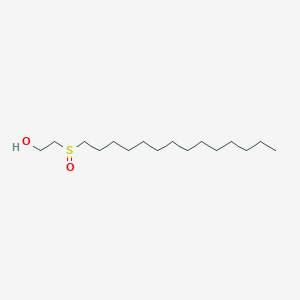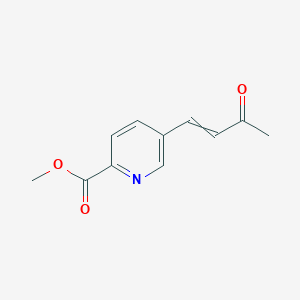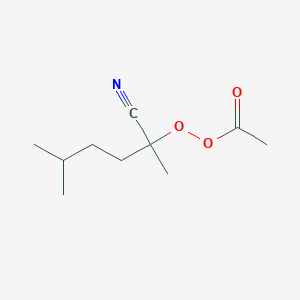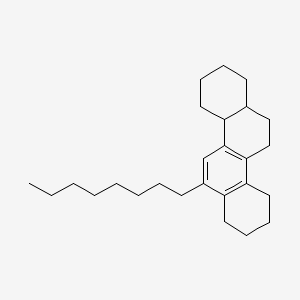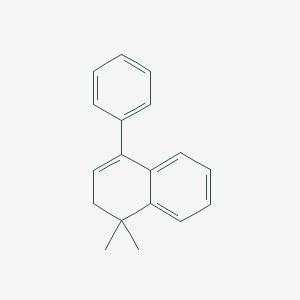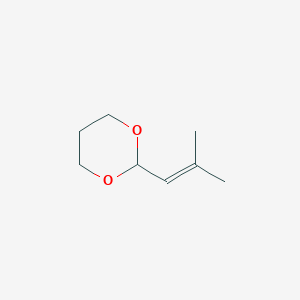
1,3-Dioxane, 2-(2-methyl-1-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxane, 2-(2-methyl-1-propenyl)- is an organic compound with the molecular formula C7H12O2 It is a derivative of 1,3-dioxane, a six-membered heterocyclic compound containing two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dioxanes can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a cyclic acetal or ketal, which provides stability against nucleophiles and bases. A standard procedure for the synthesis of 1,3-dioxanes employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
In industrial settings, the production of 1,3-dioxanes often involves the use of efficient catalysts such as zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide. These catalysts facilitate the acetalization or ketalization of carbonyl compounds under mild reaction conditions . The use of molecular sieves or orthoesters can also enhance the efficiency of water removal during the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxane, 2-(2-methyl-1-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: The compound can undergo substitution reactions with nucleophiles such as organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, chromium trioxide (CrO3) in pyridine.
Reduction: LiAlH4, NaBH4, hydrogenation with nickel or rhodium catalysts.
Substitution: Organolithium reagents, Grignard reagents, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction can yield alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
1,3-Dioxane, 2-(2-methyl-1-propenyl)- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3-Dioxane, 2-(2-methyl-1-propenyl)- involves its interaction with various molecular targets and pathways. The compound can act as a stabilizing agent for carbonyl compounds, forming cyclic acetals or ketals that protect the carbonyl group from unwanted reactions . This stabilization is achieved through the formation of a six-membered ring structure, which provides steric hindrance and electronic effects that prevent nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxane: A parent compound with similar structural properties but without the 2-(2-methyl-1-propenyl) substituent.
1,3-Dioxolane: A five-membered ring analog of 1,3-dioxane with similar chemical reactivity.
1,4-Dioxane: An isomer of 1,3-dioxane with different physical and chemical properties.
Uniqueness
1,3-Dioxane, 2-(2-methyl-1-propenyl)- is unique due to its specific substituent, which imparts distinct reactivity and stability compared to its analogs.
Eigenschaften
CAS-Nummer |
55546-10-6 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
2-(2-methylprop-1-enyl)-1,3-dioxane |
InChI |
InChI=1S/C8H14O2/c1-7(2)6-8-9-4-3-5-10-8/h6,8H,3-5H2,1-2H3 |
InChI-Schlüssel |
ZNPDQZOVUZBUND-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1OCCCO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl pyrazolo[1,5-a]quinoline-3-carboxylate](/img/structure/B14624975.png)
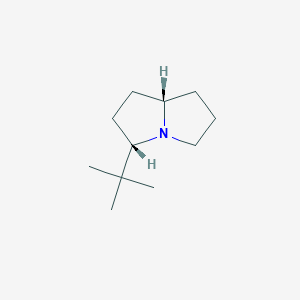
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14624988.png)
![[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B14624990.png)
